N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(4-chlorophenyl)piperazine-1,4-dicarboxamide is a complex organic compound with significant potential in pharmaceutical research. It is characterized by its unique molecular structure, which includes a piperazine core substituted with various functional groups that enhance its biological activity. The compound's molecular formula is and it has a molecular weight of approximately 476.28 g/mol.
This compound can be sourced from chemical suppliers specializing in research chemicals, such as BenchChem and PubChem, which provide detailed specifications and purity levels typically around 95%.
The synthesis of N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(4-chlorophenyl)piperazine-1,4-dicarboxamide generally involves several steps:
Technical details regarding specific reagents and conditions can vary, but common solvents include ethanol or dimethyl sulfoxide, and catalysts may be employed to enhance yields.
The molecular structure of N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(4-chlorophenyl)piperazine-1,4-dicarboxamide can be represented using various notations:
InChI=1S/C19H18Cl2F3N5O2/c20-13-1-3-14(4-2-13)27-18(31)29-7-5-28(6-8-29)17(30)26-11-16-15(21)9-12(10-25-16)19(22,23)24/h1-4,9-10H,5-8,11H2,(H,26,30)(H,27,31)
C1CN(CCN1C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl
The structure features a piperazine ring connected to a pyridine derivative that contains both a trifluoromethyl and a chlorophenyl group. This configuration is critical for its biological activity and interaction with target proteins.
The chemical reactivity of N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(4-chlorophenyl)piperazine-1,4-dicarboxamide can be analyzed through its potential interactions with biological targets:
These reactions underscore the compound's utility in drug development.
The mechanism of action for N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(4-chlorophenyl)piperazine-1,4-dicarboxamide primarily involves:
Data supporting this mechanism often comes from in vitro studies demonstrating changes in cell viability and signaling cascades upon treatment with this compound .
The compound's stability under various conditions (pH, temperature) is crucial for its application in biological settings and should be characterized further through stability studies.
N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(4-chlorophenyl)piperazine-1,4-dicarboxamide has several scientific uses:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: